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molecular formula C8H9NO2 B048440 3-Amino-4-methylbenzoic acid CAS No. 2458-12-0

3-Amino-4-methylbenzoic acid

Cat. No. B048440
M. Wt: 151.16 g/mol
InChI Key: XKFIFYROMAAUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05723483

Procedure details

A solution of 2.74 g of NaNO2 in 28 ml of water is added over 30 minutes to a solution, cooled to -5° C., of 5 g of 3-amino-4-methylbenzoic acid in 120 ml of concentrated HCl and 40 ml AcOH, and the mixture is left stirring for 1 hour 20 minutes at 0° C. After cooling to -10° C., a solution of 27.6 g of SnCl2 ·2H2O in 28 ml of concentrated HCl is added slowly. After stirring for 1 hour at RT, filtration, washing of the precipitate with 5 ml of 1N HCl and drying over P2O5 under vacuum, 6.15 g of the expected product are obtained.
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
27.6 g
Type
reactant
Reaction Step Three
Name
Quantity
28 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([OH:11])=[O:10].[Cl:16][Sn]Cl>O.Cl.CC(O)=O>[ClH:16].[NH:5]([C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([OH:11])=[O:10])[NH2:1] |f:0.1,7.8|

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
28 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
27.6 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
28 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring for 1 hour 20 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to -10° C.
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at RT
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washing of the precipitate with 5 ml of 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over P2O5 under vacuum, 6.15 g of the expected product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
Cl.N(N)C=1C=C(C(=O)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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